molecular formula C16H10Cl2N2OS B2580032 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477568-42-6

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2580032
CAS RN: 477568-42-6
M. Wt: 349.23
InChI Key: RMZWOEDBFDQUEJ-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTB is a thiazole derivative that has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.

Scientific Research Applications

Anticancer Potentials of Benzothiazole Derivatives

Benzothiazole derivatives have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of biological activities, with several derivatives showing promising results against different cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the nature and position of substituents on the benzothiazole ring significantly influence its anticancer activity. Various mechanisms, such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation, have been identified as underlying the anticancer effects of benzothiazole derivatives (Pathak et al., 2019).

Pharmacological Activities of Benzothiazole

Benzothiazole and its derivatives have been recognized for their wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant, and anticancer effects. This versatility makes benzothiazole a key scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents. The structural simplicity of benzothiazole allows for the creation of diverse chemical libraries, which can be leveraged in drug discovery processes (Bhat & Belagali, 2020).

Environmental and Toxicological Studies

While not directly related to "N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide," research on the environmental occurrence, toxicities, and ecological risks of related compounds, such as benzophenone-3 (BP-3), provides insights into the potential environmental impact and toxicological properties of similar chemical structures. These studies highlight the importance of understanding the physicochemical properties, bioaccumulation potential, and environmental fate of chemical compounds used in consumer products and their potential impacts on aquatic ecosystems (Kim & Choi, 2014).

Mechanism of Action

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-6-7-12(13(18)8-11)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZWOEDBFDQUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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